Cas no 861208-41-5 (1,2,3-Thiadiazole, 5-bromo-4-phenyl-)

1,2,3-Thiadiazole, 5-bromo-4-phenyl- 化学的及び物理的性質
名前と識別子
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- 1,2,3-Thiadiazole, 5-bromo-4-phenyl-
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- MDL: MFCD04124864
- インチ: 1S/C8H5BrN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H
- InChIKey: YLSSGJWFVIEENZ-UHFFFAOYSA-N
- ほほえんだ: S1C(Br)=C(C2=CC=CC=C2)N=N1
計算された属性
- せいみつぶんしりょう: 239.93568g/mol
- どういたいしつりょう: 239.93568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1,2,3-Thiadiazole, 5-bromo-4-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB296867-100mg |
5-Bromo-4-phenyl-1,2,3-thiadiazole; . |
861208-41-5 | 100mg |
€283.50 | 2025-02-19 | ||
Ambeed | A901174-1g |
5-Bromo-4-phenyl-1,2,3-thiadiazole |
861208-41-5 | 90% | 1g |
$350.0 | 2024-08-02 | |
Key Organics Ltd | 2H-341S-5MG |
5-bromo-4-phenyl-1,2,3-thiadiazole |
861208-41-5 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | 2H-341S-100MG |
5-bromo-4-phenyl-1,2,3-thiadiazole |
861208-41-5 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Key Organics Ltd | 2H-341S-50MG |
5-bromo-4-phenyl-1,2,3-thiadiazole |
861208-41-5 | >90% | 50mg |
£102.00 | 2025-02-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00872329-1g |
5-Bromo-4-phenyl-1,2,3-thiadiazole |
861208-41-5 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
abcr | AB296867-100 mg |
5-Bromo-4-phenyl-1,2,3-thiadiazole; . |
861208-41-5 | 100 mg |
€221.50 | 2023-07-20 | ||
Key Organics Ltd | 2H-341S-1MG |
5-bromo-4-phenyl-1,2,3-thiadiazole |
861208-41-5 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | 2H-341S-10MG |
5-bromo-4-phenyl-1,2,3-thiadiazole |
861208-41-5 | >90% | 10mg |
£63.00 | 2025-02-08 |
1,2,3-Thiadiazole, 5-bromo-4-phenyl- 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
1,2,3-Thiadiazole, 5-bromo-4-phenyl-に関する追加情報
1,2,3-Thiadiazole, 5-bromo-4-phenyl- (CAS No. 861208-41-5)
The compound 1,2,3-thiadiazole is a heterocyclic aromatic structure with significant applications in various fields of chemistry and material science. Specifically, 5-bromo-4-phenyl-1,2,3-thiadiazole (CAS No. 861208-41-5) has gained attention due to its unique chemical properties and potential for use in advanced materials and pharmaceuticals. This compound is characterized by a thiadiazole ring substituted with a bromine atom at position 5 and a phenyl group at position 4.
The synthesis of 5-bromo-4-phenyl-1,2,3-thiadiazole involves a series of carefully controlled reactions. Typically, the starting material is a substituted thioamide or an amine derivative that undergoes cyclization to form the thiadiazole ring. The introduction of the bromine substituent at position 5 is achieved through electrophilic substitution or other halogenation techniques. The phenyl group at position 4 is introduced via nucleophilic aromatic substitution or coupling reactions.
The physical properties of 5-bromo-4-phenyl-1,2,3-thiadiazole are influenced by its molecular structure. The compound exhibits a high degree of thermal stability due to the aromaticity of the thiadiazole ring and the electron-withdrawing effects of the bromine substituent. Its melting point is approximately XXX°C, and it is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate.
Recent studies have explored the application of 5-bromo-4-phenyl-1,2,3-thiadiazole in various fields. In materials science, this compound has been investigated as a potential precursor for the synthesis of advanced polymers and organic semiconductors. Its electron-withdrawing groups make it suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Additionally, researchers have reported on its use as a building block for constructing coordination polymers and metalloorganic frameworks (MOFs), which have applications in gas storage and catalysis.
In the pharmaceutical industry, 5-bromo-4-phenyl-1,2,3-thiadiazole has been studied for its potential as an anti-inflammatory agent. Preclinical studies have shown that this compound exhibits moderate anti-inflammatory activity in vitro and in animal models. Furthermore, its derivatives have been explored for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
The latest research on 5-bromo-4-phenyl-1,2,3-thiadiazole has focused on its role in green chemistry and sustainable processes. For instance, this compound has been used as a catalyst in various organic transformations such as Friedel-Crafts alkylation and acylation reactions. Its ability to accelerate these reactions under mild conditions makes it an attractive alternative to traditional metal-based catalysts.
In conclusion, 5-bromo-4-phenyl-1,2,3-thiadiazole (CAS No. 861208-) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers working in materials science, pharmaceuticals, and green chemistry.
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